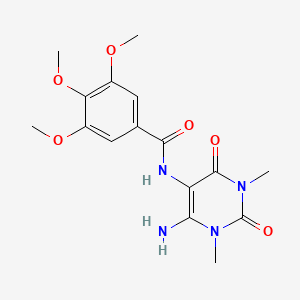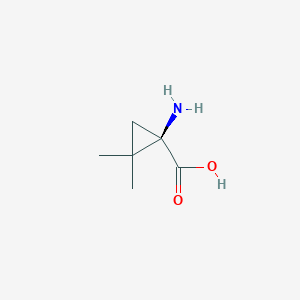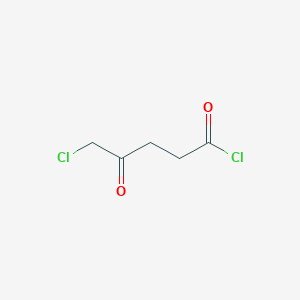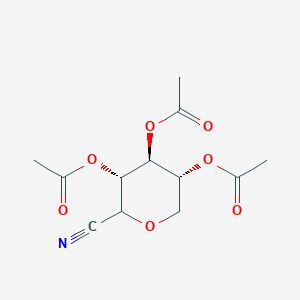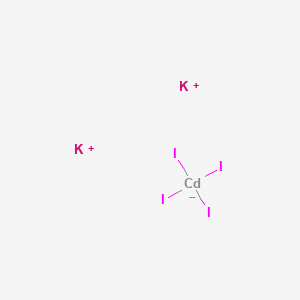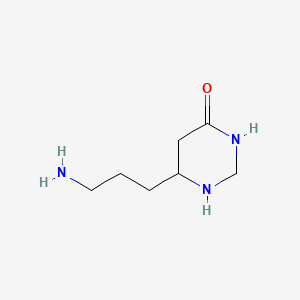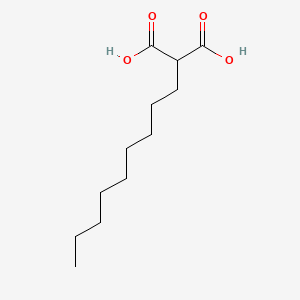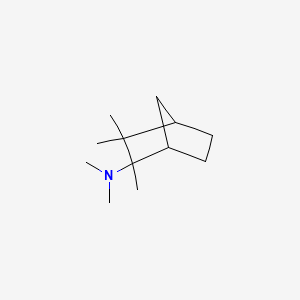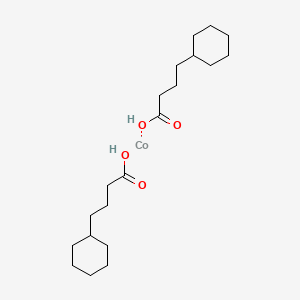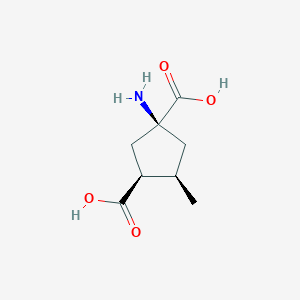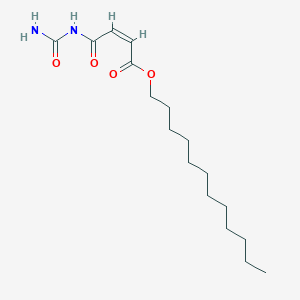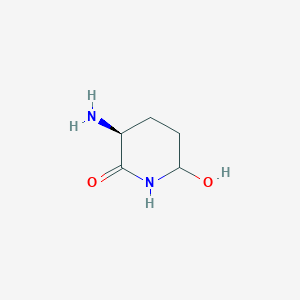
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) is a compound with significant importance in various scientific fields It is a derivative of piperidinone, characterized by the presence of amino and hydroxy groups at specific positions on the piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) can be achieved through various synthetic routes. One common method involves the solid-phase total synthesis, which has been used to prepare similar compounds like the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A . This method typically involves the use of protected amino acids and coupling reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidinone compounds.
科学的研究の応用
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
作用機序
The mechanism of action of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other critical processes, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
3-Amino-2-piperidinone: A related compound with similar structural features and chemical properties.
2-Amino-delta-Valerolactam:
Uniqueness
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
(3S)-3-amino-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-4(8)7-5(3)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4?/m0/s1 |
InChIキー |
MNZZKKFBIKYMGP-WUCPZUCCSA-N |
異性体SMILES |
C1CC(NC(=O)[C@H]1N)O |
正規SMILES |
C1CC(NC(=O)C1N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
